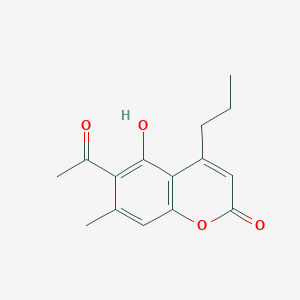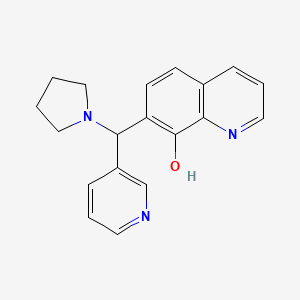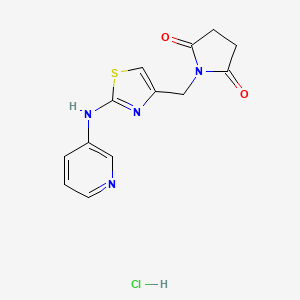
4-(3,5-Dinitrobenzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticonvulsant Agent
4-(3,5-Dinitrobenzoyl)morpholine has been evaluated for its anticonvulsant action. A study found that a compound with a similar structure, p-Aminobenzene sulphonyl morpholine, showed anticonvulsant activity against seizures induced by various methods in mice, indicating potential applications in seizure control and epilepsy treatment (Dua, Ahuja, & Anand, 1994).
Hypoglycemic and Anti-inflammatory Activity
Research on morpholine derivatives has highlighted their potential in treating conditions like diabetes and inflammation. Novel substituted morpholino(phenyl)methyl-thiazolidine-2,4-diones were synthesized and exhibited in vivo hypoglycemic activity in rats and in vitro anti-inflammatory activity. The study underscores the therapeutic potential of these derivatives in managing diabetes and inflammation (Karumanchi et al., 2019).
Sensitization Potential
The sensitization potential of morpholine derivatives has been studied in guinea pigs. Compounds like morpholine, 4. 4′‐dithiod‐imorpholine (DTDM), morpholinyl‐mereaptobenzothiazole (MMBT), and 2‐mercaptobenzothiazole (MBT) were tested for their sensitization potential. The findings contribute to understanding the allergenic potential of these compounds, which is crucial in developing safer pharmaceuticals (Wang & Suskind, 1988).
Hypocholesterolemic and Hypolipidemic Activity
Morpholine derivatives have shown promising results in reducing cholesterol and lipid levels. A study demonstrated that 2-biphenylyl morpholine derivatives inhibited lipid peroxidation and significantly decreased cholesterol and triglyceride levels in plasma, suggesting potential benefits in managing hyperlipidemia and preventing atherosclerosis (Chrysselis, Rekka, & Kourounakis, 2000).
Anti-cancer Activity
Research on water-soluble salts based on benzofuroxans, which include morpholine fragments, has indicated anti-cancer activity in vitro and the ability to inhibit the glycolysis process in tumor cells. These compounds could be considered as candidates for further development as anti-cancer agents (Chugunova et al., 2022).
Pharmacological Profile Review
A comprehensive review of the pharmacological profile of morpholine derivatives highlights their broad spectrum of activities. Morpholine and pyran analogues have been studied for their diverse pharmacological activities, indicating their potential in drug development for various therapeutic applications (Asif & Imran, 2019).
Safety and Hazards
properties
IUPAC Name |
(3,5-dinitrophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(12-1-3-20-4-2-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSXPSGNMCINHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432200.png)
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)



![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride](/img/structure/B2432211.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)
![3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2432219.png)
![1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2432220.png)